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Compound of Interest

Compound Name: Antifolate C2

CAS No.: 1286279-90-0

Cat. No.: B605521

Get Quote

Product Category: Next-Generation PCFT-Selective
Antifolates
Primary Indication: Non-Squamous Non-Small Cell Lung Cancer (NS-NSCLC), Pemetrexed-

Resistant Solid Tumors.

Executive Summary
Antifolate C2 represents a paradigm shift in antifolate therapeutics, designed to overcome the

primary resistance mechanism of classical antifolates: the downregulation of the Reduced

Folate Carrier (RFC/SLC19A1). Unlike Methotrexate (MTX) or Pemetrexed (PMX), which rely

heavily on RFC for cellular entry, Antifolate C2 utilizes the Proton-Coupled Folate Transporter

(PCFT/SLC46A1).

Furthermore, while classical agents primarily target DHFR (Dihydrofolate Reductase) or TS

(Thymidylate Synthase), Antifolate C2 exerts potent inhibition on GARFTase (Glycinamide

Ribonucleotide Formyltransferase), blocking de novo purine biosynthesis. This dual-divergence

in transport and target makes specific biomarkers critical for patient stratification.
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Quick Comparison: Antifolate C2 vs. Alternatives
Feature Antifolate C2 Pemetrexed (PMX) Methotrexate (MTX)
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Mechanism of Action & Signaling Pathway
To understand the biomarker selection, one must visualize the distinct entry and inhibition

pathways. Antifolate C2 exploits the acidic microenvironment of solid tumors to engage PCFT,

bypassing the RFC bottleneck.

Pathway Diagram: Differential Transport and Target
Engagement
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Figure 1: Mechanistic divergence of Antifolate C2. Note the reliance on PCFT (activated by

acidic pH) and the primary targeting of GARFTase, distinguishing it from the RFC/TS-

dependent Pemetrexed.

Predictive Biomarkers: The "Sensitivity Signature"
To successfully deploy Antifolate C2, researchers must screen for a specific "Sensitivity

Signature" that differs significantly from the standard Pemetrexed panel.

A. Primary Biomarker: PCFT (SLC46A1) Expression
Role: The gatekeeper. C2 requires PCFT for entry.
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Predictive Logic: High PCFT mRNA/protein levels correlate linearly with C2 cytotoxicity

(IC50).

Differentiation: PMX and MTX sensitivity is poorly correlated with PCFT in neutral pH

environments but highly correlated with RFC. C2 reverses this.

Threshold: >2-fold expression relative to normal lung tissue suggests hypersensitivity.

B. Secondary Biomarker: GARFTase (GART)
Dependency

Role: The metabolic target.[1]

Predictive Logic: Tumors with upregulated de novo purine synthesis (high GART expression)

are more susceptible to C2.

Resistance Marker: Aza-nucleoside salvage pathway upregulation (e.g., APRT/HGPRT) can

bypass GARFTase inhibition, serving as a resistance marker.

C. Exclusionary Biomarker: RFC (SLC19A1)
Role: The "Switch".

Predictive Logic: Low RFC expression is a positive predictor for C2 selection over PMX. If a

patient is RFC-low (MTX/PMX resistant), C2 becomes the superior option.

Summary Table: Biomarker Interpretation Guide
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Biomarker
High Expression

Implication
Low Expression

Implication
Decision for C2

SLC46A1 (PCFT) High Sensitivity to C2 Resistance to C2 GO (if High)

SLC19A1 (RFC)
Sensitivity to

MTX/PMX

Resistance to

MTX/PMX
GO (if Low)

FPGS
Increased retention

(All agents)

Resistance to

MTX/PMX; C2 retains

efficacy

GO (if Low)

TYMS (TS) Resistance to PMX Sensitivity to PMX
Neutral (C2 targets

GARFT)

Comparative Performance Data
The following data summarizes experimental comparisons of C2 efficacy in engineered cell

lines representing specific resistance phenotypes.

Experiment 1: Transport-Deficient Models (RFC-Null)
Model: CCRF-CEM (Parental) vs. CCRF-CEM/R30dm (RFC-Deficient).

Metric: Fold Resistance (IC50 Resistant / IC50 Parental).

Drug
Fold Resistance (RFC-
Deficient Cells)

Interpretation

Methotrexate >180x Highly dependent on RFC.

Pemetrexed >95x Highly dependent on RFC.

Antifolate C2 < 2x
Independent of RFC; retains

full potency.

Experiment 2: Polyglutamylation-Deficient Models
(FPGS-Null)
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Model: Auxotrophic mutants lacking FPGS activity.

Metric: Cytotoxicity (IC50).

Drug
Fold Resistance (FPGS-
Null)

Interpretation

Pemetrexed >100x
Requires polyglutamylation for

retention/inhibition.

Antifolate C2 ~5-10x

Retains significant activity

(Monoglutamate form is

potent).

Experimental Protocols for Biomarker Validation
To validate the "Sensitivity Signature" for Antifolate C2 in your cell lines or PDX models, follow

these self-validating protocols.

Protocol A: PCFT Functional Assessment (pH-Switch
Assay)

Objective: Confirm C2 uptake is PCFT-mediated.

Principle: PCFT is proton-coupled; its activity peaks at pH 5.5–6.5 and drops at pH 7.4. RFC

is active at pH 7.4.

Workflow Diagram:
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Figure 2: The pH-Switch Assay. A ratio > 2.0 confirms PCFT-driven uptake, predicting high

sensitivity to Antifolate C2.

Step-by-Step:

Preparation: Prepare RPMI-1640 buffered to pH 7.4 (HEPES) and pH 6.5 (MES).

Seeding: Seed 5x10^3 cells/well. Allow attachment (24h).

Pulse: Replace media with pH-adjusted buffers containing graded concentrations of

Antifolate C2.

Incubation: Pulse for exactly 2 hours at 37°C.

Chase: Aspirate, wash 3x with ice-cold PBS (stops transport).

Analysis: Lyse cells and quantify drug via LC-MS/MS.

Validation: If uptake at pH 6.5 is significantly higher than at pH 7.4, the tumor utilizes PCFT,

validating C2 suitability.

Protocol B: GARFTase Inhibition Verification (AICA
Accumulation)

Objective: Confirm C2 is hitting the GARFTase target.

Mechanism: Inhibition of GARFTase causes accumulation of the substrate GAR

(Glycinamide Ribonucleotide), which degrades to AICA (Aminoimidazole carboxamide).

Method: Treat cells with C2 (IC90 dose) for 24h. Perform metabolite extraction

(methanol/water). Analyze AICA riboside levels via HPLC.

Positive Result: >5-fold increase in AICA riboside vs. control.

References
Discovery of PCFT-Selective Antifolates: TargetMol. (2024). Antifolate C2 (AGF 154) -
Product Description and Mechanism.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b605521/docs?utm_src=pdf-body#technical-guide-biomarkers-for-predicting-sensitivity-to-antifolate-c2
https://www.benchchem.com/product/b605521/docs?utm_src=pdf-body#technical-guide-biomarkers-for-predicting-sensitivity-to-antifolate-c2
https://www.benchchem.com/product/b605521/docs?utm_src=pdf-body#technical-guide-biomarkers-for-predicting-sensitivity-to-antifolate-c2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanisms of Antifolate Resistance

Gonen, N., & Assaraf, Y. G. (2012).[2] Antifolates in cancer therapy: Structure, activity and

mechanisms of drug resistance.Drug Resistance Updates.

[Link]

The Role of PCFT in Tumor Microenvironments

Zhao, R., & Goldman, I. D.[3] (2013).[2] Folate and thiamine transporters mediated by

facilitative carriers (SLC19 family) and proton-coupled folate transporter

(SLC46A1).Molecular Aspects of Medicine.

[Link]

Pharmacokinetics of C2-Desamino Antifolates (CB3988/C2 Class)

Newell, D. R., et al.[4] (1990).[2][5] Pharmacokinetic studies with the antifolate C2-

desamino-C2-methyl... in mice.British Journal of Cancer.[2][5]

[Link]

Novel Antifolates Overcoming FPGS Deficiency

Karin, J., et al. (2023).[2][3][6] A novel antifolate suppresses growth of FPGS-deficient

cells and overcomes methotrexate resistance.EMBO Molecular Medicine.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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